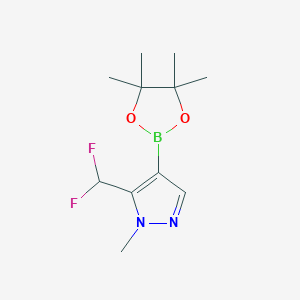

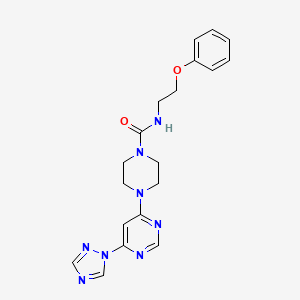

![molecular formula C14H9N3O3S2 B2995952 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476323-42-9](/img/structure/B2995952.png)

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide” can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy . A related compound, N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine, was characterized using single crystal X-ray diffraction, FT-IR, and density functional theory (DFT) calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide” can be determined using various analytical techniques. For instance, a related compound, 1-(4-Nitrothiophen-2-yl)ethanone, has a molecular weight of 171.18 and its structure was confirmed by spectroanalytical data .科学的研究の応用

Interaction with Protozoan Parasites

A study by Müller et al. (2007) identified a novel nitroreductase in Giardia lamblia that interacts with nitazoxanide (NTZ), a thiazolide, suggesting that the antigiardial activity of NTZ and related thiazolides could be mediated through inhibition of this enzyme. This underscores the potential of thiazolides, including compounds similar to "N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide," in treating protozoan infections (Müller et al., 2007).

Anti-Infective Properties

Research has demonstrated that thiazolides, including nitazoxanide and its derivatives, exhibit broad-spectrum activities against a wide range of helminths, protozoa, enteric bacteria, and viruses. These compounds are effective against both intracellular and extracellular protozoan parasites, as well as proliferating mammalian cells, highlighting their potential as anti-infective drugs with multiple mechanisms of action (Hemphill et al., 2012).

Anticancer Activity

A series of N-(thiazol-2-yl)benzamide derivatives, including compounds structurally related to "N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide," were synthesized and evaluated for their anticancer activity. These studies found that some derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Supramolecular Gelators

A study focused on N-(thiazol-2-yl)benzamide derivatives explored their gelation behavior, demonstrating the role of methyl functionality and S⋯O interaction in their performance as supramolecular gelators. This research adds to the understanding of the structural factors influencing the gelation properties of N-(thiazol-2-yl)benzamide derivatives (Yadav & Ballabh, 2020).

特性

IUPAC Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S2/c18-13(9-4-2-1-3-5-9)16-14-15-11(8-22-14)12-6-10(7-21-12)17(19)20/h1-8H,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMHYRYWJHFDJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2995870.png)

![2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2995873.png)

![N-(4-sulfamoylphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2995876.png)

![3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B2995877.png)

![N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2995880.png)

![N-phenethyl-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2995881.png)

![N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B2995884.png)

![3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzonitrile](/img/structure/B2995885.png)

![N-(3-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2995889.png)